molecular formula C12H15NO2 B11753874 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one

1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B11753874
M. Wt: 205.25 g/mol
InChI Key: BXYMIOKDTRBTMK-NSHDSACASA-N
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Description

1-[(1R)-2-Hydroxy-1-Phenylethyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative characterized by a hydroxy-phenylethyl substituent at the N-position of the lactam ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its stereochemistry at the C1 and C2 positions (R-configuration) is essential for biological activity, as evidenced by its synthesis from δ-valerolactone and D-phenylglycinol via an efficient and scalable route .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1

InChI Key

BXYMIOKDTRBTMK-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@@H](CO)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1)C(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • This compound has been identified as an impurity in the synthesis of Elagolix, a medication used for treating endometriosis and uterine fibroids. Its structural similarity to active pharmaceutical ingredients (APIs) makes it a subject of interest in the optimization of drug formulations .
  • Receptor Interaction Studies :
    • Research indicates that related pyrrolidine derivatives exhibit selective agonistic activity for serotonin receptors, particularly the 5-HT1A receptor. This suggests that this compound may have potential as a lead compound in developing new antidepressants or anxiolytics .

Case Study 1: Anti-inflammatory Activity

A study synthesized various pyranopyrimidine derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives displayed significant anti-inflammatory activity in vitro. This suggests potential applications in treating inflammatory disorders .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of similar compounds, demonstrating that some derivatives exhibited potent antimicrobial and antifungal activities. These findings highlight the potential for developing new antimicrobial agents based on the pyrrolidine scaffold .

Comparative Analysis of Related Compounds

Compound NameActivity TypeKey Findings
This compoundAnti-inflammatoryExhibited significant efficacy in vitro studies .
(S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarb oxamideSerotonin receptor agonistPotent selective agonist for the 5-HT1A receptor .
(3R,4R,5R)-3,4-Dihydroxy-5-{[(1R)-2-Hydroxy-1-Phenylethyl]amino}methyl)pyrrolidin-2-OnePotential therapeutic agentStructural analogs showed promising biological activity .

Mechanism of Action

The mechanism of action of 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

a. (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-Phenylethyl]pyrrolidin-2-one

  • Structure : Features a dihydroxyethyl group at the C4 position and a phenylethyl group at the N-position.
  • Synthesis : Produced via Sharpless asymmetric dihydroxylation of a vinyl-pyrrolidin-2-one precursor, yielding two diastereomers .
  • Key Differences : The additional hydroxyl group increases polarity and hydrogen-bonding capacity compared to the target compound. Stereochemical assignments (R-configuration at C10 and C13) are critical for crystallographic packing into hydrogen-bonded tapes .

b. 1-(4-Chlorophenyl)pyrrolidin-2-one and Derivatives

  • Structure : Substituted with a chlorophenyl group at the N-position.
  • Properties : The electron-withdrawing chlorine atom enhances metabolic stability but reduces solubility. Methylation at C5 (e.g., 1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one) further increases lipophilicity .
  • Pharmacological Relevance : Such derivatives are explored for late-stage C–H functionalization in drug design, contrasting with the target compound’s hydroxyl-driven solubility .

c. N-Benzylated Pyrrolidin-2-one Derivatives

  • Structure : Includes bulky substituents like 4-methoxybenzyl or 3,4-dimethoxybenzyl groups.
  • Activity : Compounds such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one exhibit anti-Alzheimer’s activity via acetylcholinesterase inhibition, outperforming donepezil in some cases .

Pharmacological Profiles

a. Antiarrhythmic and Antihypertensive Agents

  • Examples: Arylpiperazine-pyrrolidin-2-one hybrids (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) show high α1-adrenoceptor affinity (pKi = 7.13) and antiarrhythmic activity (ED50 = 1.0 mg/kg in rats) .

b. Anti-Alzheimer’s Candidates

  • Key Compounds : Benzylated derivatives with fluorophenyl or methoxy groups demonstrate superior acetylcholinesterase inhibition .
  • Structural Advantage : The hydroxy group in the target compound could mitigate blood-brain barrier permeability challenges faced by more lipophilic analogues.

Physicochemical and Conformational Properties

Compound Molecular Weight Key Substituents logP<sup>a</sup> Solubility (mg/mL) Conformation
1-[(1R)-2-Hydroxy-1-Phenylethyl]pyrrolidin-2-one 249.30 Hydroxy-phenylethyl 1.2<sup>b</sup> 12.5 (H2O) Chair (predicted)
(4R)-4-[(1R)-1,2-Dihydroxyethyl] analogue 249.30 Dihydroxyethyl, phenylethyl 0.8 18.0 Chair (observed)
1-(4-Chlorophenyl)-5-methyl derivative 197.67 Chlorophenyl, methyl 2.5 0.5 Half-chair
Benzylated anti-Alzheimer’s compound 10b 396.43 Fluorobenzoyl, methoxybenzyl 3.8 <0.1 Variable

<sup>a</sup> Calculated using XlogP3 ; <sup>b</sup> Estimated via computational models.

Biological Activity

1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one, with the CAS number 205808-10-2, is a compound of significant interest due to its potential biological activities. This compound is structurally related to various pharmaceutical agents and has been studied for its interactions with biological systems, particularly in the context of G-protein-coupled receptors (GPCRs) and other signaling pathways.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Structure : The compound features a pyrrolidinone ring substituted with a phenylethyl alcohol moiety, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its interaction with GPCRs, which are critical targets for drug development.

  • Allosteric Modulation : Research indicates that compounds similar to this compound can act as allosteric modulators of GPCRs. These modulators bind to sites distinct from the active site, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
  • CNS Activity : Given the structural similarities to known psychoactive substances, there is potential for this compound to influence central nervous system (CNS) pathways, possibly affecting mood and cognition .
  • Pharmacological Implications : Studies suggest that compounds targeting GPCRs can be beneficial in treating various conditions such as anxiety, depression, and metabolic disorders due to their role in mediating physiological responses .

Case Studies and Literature Review

A review of existing literature highlights several key findings regarding the biological activity of this compound:

Study ReferenceFindings
PMC6556150 Discusses the role of allosteric modulators in GPCR signaling and their therapeutic implications.
ChemicalBook Provides synthesis details and potential applications in medicinal chemistry.
ResearchGate Examines metabolic pathways for similar compounds, indicating how modifications can affect biological activity.

Synthesis and Availability

The synthesis of this compound typically involves reactions that introduce the hydroxyl group on the phenylethyl moiety while forming the pyrrolidinone structure. The compound is available from various suppliers for research purposes, with typical yields reported around 85% under optimized conditions .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one, and how is its stereochemistry confirmed?

  • Answer : The compound is synthesized via Sharpless asymmetric dihydroxylation of (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one, yielding two isomers. The major isomer is isolated via recrystallization for X-ray crystallographic analysis. Absolute stereochemistry is determined by the known configuration at the bridge carbon (C7, R-configuration), leading to R-configurations at C10 and C13 . X-ray diffraction data (e.g., monoclinic P21 space group, β = 103.353°, Z = 2) and hydrogen bonding patterns in the crystal lattice further validate the stereochemical assignment .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions), and crystal packing .
  • NMR spectroscopy : Confirms regiochemistry and stereochemistry via coupling constants and NOE correlations.
  • HPLC : Monitors reaction progress and purity, especially for isolating isomers .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Answer : The compound should be stored at room temperature in a dry environment, protected from light and moisture. Stability under heat or acidic/basic conditions requires further empirical validation .

Advanced Research Questions

Q. How can reaction parameters be optimized in the Sharpless asymmetric dihydroxylation to enhance enantiomeric excess (ee) and yield?

  • Answer : Key parameters include:

  • Catalyst system : Use of (DHQ)₂PHAL ligands to control enantioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., tert-butanol) improve reaction kinetics.
  • Temperature : Lower temperatures (0–5°C) may reduce side reactions. Post-reaction recrystallization in ethanol/water mixtures enhances purity .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Answer : The compound forms one-dimensional tapes via O–H⋯O hydrogen bonds (2.76–2.85 Å) and interdigitative phenyl ring stacking (3.8 Å spacing). These interactions enhance thermal stability and solubility in polar solvents. Computational modeling (e.g., DFT) can predict how lattice forces affect melting points or dissolution kinetics .

Q. What strategies resolve contradictions in stereochemical assignments between X-ray and spectroscopic data?

  • Answer : Discrepancies arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility.
  • Comparative X-ray studies : Validate assignments using derivatives with analogous stereocenters .

Q. How does the compound’s structural framework enable further functionalization for pharmacological studies?

  • Answer : The hydroxyl and pyrrolidinone groups serve as handles for derivatization:

  • Esterification/etherification : Modifies solubility (e.g., prodrug synthesis).
  • Metal-catalyzed cross-coupling : Introduces aryl/heteroaryl groups at the phenyl ring (e.g., Suzuki-Miyaura reactions).
  • Biological activity : Analogous pyrrolidinones show affinity for retinoic acid receptors (RARs), suggesting potential as RAR modulators .

Q. What computational methods are suitable for predicting the compound’s reactivity and biological target interactions?

  • Answer :

  • Docking simulations : Identify binding modes with RARs or enzymes (e.g., cytochrome P450).
  • MD simulations : Assess conformational stability in aqueous or lipid environments.
  • QSAR models : Correlate substituent effects with activity, guided by structural analogs .

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